molecular formula C9H9F3N4O2S B2485313 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 1903166-18-6

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2485313
CAS No.: 1903166-18-6
M. Wt: 294.25
InChI Key: KCEZQATXSNIFHU-UHFFFAOYSA-N
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Description

N-((7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide is a triazolopyridine derivative characterized by a fused bicyclic core structure. The compound features a trifluoromethyl (-CF₃) group at position 7 of the pyridine ring and a methanesulfonamide (-CH₂NHSO₂CH₃) substituent at position 3 of the triazole moiety. Its molecular formula is C₁₀H₁₀F₃N₅O₂S, with a molecular weight of 329.28 g/mol.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O2S/c1-19(17,18)13-5-8-15-14-7-4-6(9(10,11)12)2-3-16(7)8/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEZQATXSNIFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyridine and triazole moieties under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to achieve consistent results. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridine have been tested against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy by improving the compound's interaction with microbial targets.

Antitumor Potential

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide has been investigated for its potential as an antitumor agent. Studies suggest that compounds containing similar triazole-pyridine frameworks can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The inhibition of these pathways can lead to reduced tumor size and increased apoptosis in cancer cells.

Targeting c-MET Pathway

The compound may interact with the c-MET receptor tyrosine kinase, which plays a crucial role in various cellular processes such as proliferation and migration of cancer cells. Inhibiting this pathway could provide a targeted therapeutic strategy for cancers that exhibit aberrant c-MET signaling.

Case Study 1: Antimicrobial Activity

In a study examining derivatives of triazolo-pyridine compounds, several were found to exhibit potent antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The study highlighted that modifications to the chemical structure could enhance the antibacterial properties significantly, suggesting that this compound could be further optimized for improved efficacy against resistant bacterial strains .

Case Study 2: Antitumor Efficacy

A preclinical study demonstrated that a compound structurally similar to this compound significantly reduced tumor growth in murine models of c-MET dependent cancers. The results indicated that treatment led to a notable decrease in cell viability among c-MET expressing cancer cell lines .

Data Table: Summary of Biological Activities

Activity Description
AntimicrobialExhibits significant activity against various bacterial strains; potential for development as an antibiotic.
AntitumorDemonstrates ability to inhibit tumor growth in preclinical models; targets c-MET signaling pathways.
Pharmacological PotentialMay serve as a lead compound for further drug development due to its unique structural features.

Mechanism of Action

The mechanism by which N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to biological effects. The exact molecular pathways involved may vary depending on the specific application, but generally, the compound interacts with key proteins or enzymes to modulate their activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property N-((7-(Trifluoromethyl)-triazolopyridin-3-yl)methyl)methanesulfonamide N-{[7-(3-Methyl-oxadiazolyl)triazolopyridin-3-yl]methyl}-2-furamide
Molecular Formula C₁₀H₁₀F₃N₅O₂S C₁₅H₁₂N₆O₃
Molecular Weight (g/mol) 329.28 324.30
Substituent at Position 7 -CF₃ 3-Methyl-1,2,4-oxadiazole
Substituent at Position 3 -CH₂NHSO₂CH₃ (methanesulfonamide) -CH₂CONHC₄H₃O (2-furamide)
Key Functional Groups Sulfonamide, trifluoromethyl Oxadiazole, furanamide

Analysis of Physicochemical and Pharmacological Properties

Physicochemical Implications

  • Metabolic Stability : Sulfonamide groups (as in the main compound) are generally more metabolically stable than furanamide moieties, which may undergo oxidative degradation.
  • Solubility : The oxadiazole and furanamide groups in the analog could increase aqueous solubility due to hydrogen-bonding capacity, whereas the trifluoromethyl group may reduce it.

Pharmacological Considerations

While direct bioactivity data for these compounds is unavailable, structural analogs suggest:

  • Triazolopyridines with sulfonamide groups often exhibit kinase inhibitory activity (e.g., JAK2 or ALK inhibitors).
  • Oxadiazole-containing derivatives are associated with antimicrobial or anti-inflammatory effects due to their electron-deficient heterocyclic nature .

Research Findings and Implications

  • Synthetic Feasibility : The main compound’s trifluoromethyl group may require specialized fluorination techniques, whereas the analog’s oxadiazole moiety can be synthesized via cyclization reactions.
  • Structure-Activity Relationship (SAR) :
    • Trifluoromethyl groups enhance target binding through hydrophobic interactions.
    • Sulfonamides improve metabolic stability but may reduce solubility compared to furanamide derivatives.

Biological Activity

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H11F3N4O2S
  • Molecular Weight : 300.32 g/mol
  • CAS Number : Not explicitly available in the provided sources.

The compound features a triazolo-pyridine scaffold which is significant in drug design due to its diverse biological activities.

1. Antitumor Activity

Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit promising antitumor properties. A study demonstrated that derivatives of this scaffold could inhibit tumor growth by modulating immune responses and targeting specific pathways involved in cancer progression .

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes associated with cancer metabolism. Specifically, it targets indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune suppression within the tumor microenvironment. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of existing immunotherapies .

Case Study 1: In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. For example, a study reported an IC50 value in the low micromolar range for certain cancer cell lines, indicating potent activity .

Case Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic studies revealed that this compound demonstrates favorable metabolic stability. The compound showed high resistance to hepatic metabolism with over 99% of the parent compound remaining after incubation with liver microsomes for several hours. This stability suggests potential for prolonged therapeutic effects in vivo .

Data Tables

Biological Activity Observation Reference
Antitumor ActivityInhibits tumor growth
Enzyme Inhibition (IDO)Enhances anti-tumor immunity
Cytotoxicity (IC50 values)Low micromolar range
Metabolic Stability>99% remaining after liver incubation

Q & A

Q. Optimization Challenges :

  • Competing regioselectivity in triazole formation requires careful control of temperature and stoichiometry .

  • Table: Solvent effects on sulfonamide coupling (yields):

    SolventCatalystYield (%)
    DMFK2_2CO3_372
    AcetoneCs2_2CO3_365
    THFDBU58

Advanced Question: How can computational methods optimize reaction pathways for this compound?

Answer:
Density Functional Theory (DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates:

  • Reaction Mechanism : Identify rate-limiting steps (e.g., triazole cyclization energy barrier ~25 kcal/mol) .
  • Solvent Effects : COSMO-RS simulations optimize polarity/solubility for intermediates .
  • Catalyst Screening : Machine learning models (e.g., Random Forest) prioritize Pd/ligand combinations for trifluoromethylation .

Case Study :
ICReDD’s workflow reduced optimization time for a similar triazolopyridine by 40% via computational-experimental feedback loops .

Advanced Question: What strategies resolve contradictions in biological activity data across studies?

Answer:
Common discrepancies arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting sulfonamide ionization .
  • Metabolic Stability : CYP450 isoform differences in liver microsomes (human vs. rodent) .

Q. Resolution Workflow :

Dose-Response Reproducibility : Validate IC50_{50} values across ≥3 independent replicates.

Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .

Structural Analog Comparison : Align SAR trends with PubChem BioAssay data for triazolopyridines .

Advanced Question: How does the compound’s stability under physiological conditions impact formulation?

Answer:
Degradation Pathways :

  • Hydrolytic Cleavage : Sulfonamide bond hydrolysis at pH < 3 (gastric conditions) forms methanesulfonic acid and triazole byproducts .
  • Photooxidation : Triazole ring degradation under UV light (λ = 254 nm) generates nitroso intermediates .

Q. Stabilization Strategies :

  • Lyophilization : Formulate as a citrate buffer (pH 6.5) for reconstitution, reducing hydrolysis .
  • Light Protection : Use amber vials and antioxidants (e.g., BHT) during storage .

Q. Table: Accelerated Stability Data (40°C/75% RH, 30 days)

ConditionDegradation (%)Major Byproduct
Aqueous pH 1.298Methanesulfonic acid
Aqueous pH 7.412None detected

Advanced Question: What in silico tools predict target engagement for this sulfonamide derivative?

Answer:

  • Molecular Docking (AutoDock Vina) : Prioritize kinases (e.g., JAK3, IC50_{50} predicted: 0.8 nM) due to sulfonamide’s ATP-binding pocket affinity .
  • MD Simulations (GROMACS) : Assess binding mode stability (>100 ns trajectories) for triazole interactions with catalytic lysine residues .
  • QSAR Models : Train on ChEMBL datasets to correlate logP (<3.5) with blood-brain barrier permeability .

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